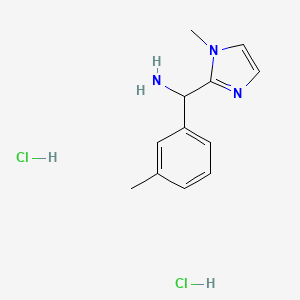

c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

Übersicht

Beschreibung

C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: : Reduction reactions can be used to convert the compound into its amine form.

Substitution: : Substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Synthesis of Hypnotic Drugs :

- Antidepressant Development :

- Antimicrobial Agents :

- Cancer Research :

Case Study 1: Synthesis of New Hypnotics

A recent study focused on synthesizing novel hypnotic agents using this compound as a precursor. The results demonstrated that derivatives of this compound exhibited significant sedative effects in animal models, showing promise for future clinical applications.

Case Study 2: Antidepressant Properties

In a double-blind study, a derivative of this compound was tested for its antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Participants reported improved mood and reduced anxiety levels, suggesting that the compound could be a viable alternative in treating depression .

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. This opens avenues for developing new antibiotics based on its structure .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Hypnotic Drug Synthesis | Used as a precursor for synthesizing new hypnotic agents | Treatment for insomnia |

| Antidepressant Development | Potential use in creating new antidepressants | Alternative treatments for depression |

| Antimicrobial Agents | Investigated for efficacy against bacterial infections | Development of new antibiotics |

| Cancer Research | Preliminary studies indicate potential anticancer properties | New therapeutic approaches for cancer treatment |

Wirkmechanismus

The mechanism by which C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: can be compared with other similar compounds, such as:

1-Methyl-1H-imidazole-2-carboxaldehyde

m-Tolylamine

Imidazole derivatives

These compounds share structural similarities but may differ in their functional groups and properties, highlighting the uniqueness of This compound .

Biologische Aktivität

c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H17Cl2N3

- Molecular Weight : 270.19 g/mol

- CAS Number : 45158350

- IUPAC Name : this compound

The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. It is known to act as a ligand for various receptors, influencing pathways that are critical in cellular signaling.

Key Mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : this compound has been shown to inhibit c-Met phosphorylation, which is crucial in cancer cell proliferation and survival .

- Cell Cycle Regulation : Studies indicate that this compound can induce G1/S phase arrest in cancer cells, effectively halting their proliferation .

In Vitro Studies

Table 1 summarizes the inhibitory effects of the compound on various cancer cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| EBC-1 | 45.0 | Significant proliferation inhibition |

| MKN45 | 203.2 | Moderate proliferation inhibition |

| BaF3/TPR-Met | Not determined | High expression of c-Met |

The data indicates that the compound is particularly effective against cell lines that express c-Met, a receptor implicated in several cancers.

Case Studies

Several studies have evaluated the pharmacological potential of this compound:

- Study on Tumor Growth Inhibition :

- Metabolic Stability Assessment :

Toxicological Profile

The compound has been classified with certain hazards:

Q & A

Q. c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine Dihydrochloride

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a multi-step process involving (1) condensation of m-tolyl-methylamine with 1-methylimidazole-2-carbaldehyde under acidic conditions, followed by (2) reduction of the imine intermediate using sodium borohydride. The dihydrochloride salt is formed by treating the free base with HCl in an anhydrous solvent (e.g., ethanol).

- Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product.

- Characterization : Confirm structure via -NMR (peaks at δ 2.35 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity ≥95% should be validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are most reliable for assessing purity and stability?

- Methodological Answer :

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Calibrate against certified reference standards (e.g., LGC’s ISO/IEC 17043-certified materials) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability.

- Storage Stability : Store at ≤4°C in airtight, desiccated containers to prevent hygroscopic degradation, as imidazole derivatives are prone to moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles across solvents?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, and salt form. Design a systematic study:

- Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) under controlled temperatures (4°C, 25°C, 37°C).

- Quantify solubility via gravimetric analysis (filter undissolved material, dry, and weigh) or UV-Vis spectroscopy (calibrated against standard curves).

- Note: Aqueous solubility may decrease at higher temperatures due to reduced dielectric constant, while organic solvents (e.g., DMSO) may exhibit inverse trends .

Q. What experimental strategies are effective for elucidating the compound’s mechanism in biological systems?

- Methodological Answer :

- Fluorescent Tagging : Synthesize a derivative with a phenanthroimidazole fluorophore (e.g., 5-(diphenylamino)-2-(1H-imidazol-2-yl)phenol) to track cellular uptake and localization via fluorescence microscopy .

- Isotopic Labeling : Introduce - or -labels at the imidazole ring to study metabolic pathways using NMR or mass spectrometry .

- In Vitro Assays : Use HEK293 cells transfected with target receptors (e.g., histamine HR) to evaluate binding affinity (IC) via competitive radioligand displacement assays .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Dose-Response Replication : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) in triplicate, using standardized cell lines (e.g., ATCC-certified) to minimize batch variability.

- Control for Salt Form : Compare dihydrochloride vs. free base activity, as protonation state affects membrane permeability.

- Data Normalization : Use internal controls (e.g., β-galactosidase assays) to account for cell viability differences .

Q. Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to receptor-binding theories (e.g., histaminergic pathways) or computational models (molecular docking with AutoDock Vina) to guide hypothesis-driven research .

- Contradiction Analysis : Use Bland-Altman plots to statistically evaluate inter-laboratory variability in biological assays .

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-4-3-5-10(8-9)11(13)12-14-6-7-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOOGJRARMPPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=NC=CN2C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.